molecular formula C7H2Cl2FN3 B11764409 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine

Cat. No.: B11764409
M. Wt: 218.01 g/mol
InChI Key: QLYAWOKSYVXHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine (CAS 2454396-94-0) is a fluorinated and chlorinated heterocyclic compound of significant interest in medicinal chemistry and anticancer drug discovery. It serves as a versatile and crucial synthetic intermediate for constructing more complex molecules. Its primary research value lies in its role as a key building block in the development of novel Pyrido[4,3-d]pyrimidine compounds investigated as Kirsten rat sarcoma viral oncogene homolog (KRAS) inhibitors . KRAS mutations, particularly G12C, G12D, and G12V, are major drivers in numerous cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma (PDAC) . Recent research highlights the application of this chemical scaffold in structure-based drug design programs aimed at creating potent inhibitors targeting the challenging KRAS-G12D mutation . Researchers utilize this compound to explore non-covalent interactions with specific protein pockets, facilitating the development of new chemical entities against a target that was once considered "undruggable" . The molecular formula is C7H2Cl2FN3, and it has a molecular weight of 218.02 g/mol . This product is intended for Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Cl2FN3

Molecular Weight

218.01 g/mol

IUPAC Name

4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-3-1-11-7(9)4(10)5(3)12-2-13-6/h1-2H

InChI Key

QLYAWOKSYVXHSX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Key Reaction Conditions:

  • Reagents : POCl₃ (23 equiv), DIPEA (5 equiv)

  • Temperature : 100°C

  • Duration : 1 hour

  • Yield : Crude product (2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine, Compound 40) is obtained without purification.

This step generates 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine (Compound 40), which serves as a critical intermediate. Selective dechlorination or substitution at position 2 is then employed to yield the target 4,7-dichloro derivative.

Selective Substitution at Position 2

To convert the trichloro intermediate (Compound 40) into 4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine, position 2 must be selectively functionalized. This is achieved through nucleophilic aromatic substitution (SₙAr) with a suitable nucleophile, such as a methoxy or amine group.

Example Protocol:

  • Substitution with a Piperazine Derivative :

    • Reagents : tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate, DIPEA

    • Solvent : Dichloromethane

    • Temperature : -40°C

    • Duration : 0.5 hours

    • Outcome : Substitution at position 4 yields 4-substituted-2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine .

  • Further Functionalization :
    Subsequent substitution at position 2 with ((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a-yl)methanol under reflux conditions introduces the desired moiety, leaving positions 4 and 7 as chlorides.

Alternative Multi-Step Synthesis

An alternative route involves constructing the pyrido[4,3-d]pyrimidine ring system with pre-installed halogen atoms. This method employs cyclocondensation reactions between dichloro-fluoro pyrimidine intermediates and malononitrile derivatives.

Representative Pathway:

  • Cyclization :

    • Starting Material : 2,4-Dichloro-5-fluoropyrimidine

    • Reagents : Diethyl malonate, potassium carbonate

    • Solvent : Ethanol

    • Temperature : 80°C

    • Outcome : Formation of the pyrido[4,3-d]pyrimidine core with chlorine and fluorine substituents.

  • Chlorination :
    Subsequent treatment with POCl₃ introduces additional chlorine atoms at positions 4 and 7.

Comparative Analysis of Methods

Method Key Steps Advantages Limitations
Chlorination of DionePOCl₃-mediated chlorination, SₙAr substitutionHigh yield, scalableRequires strict temperature control
Multi-Step CyclizationRing formation, sequential halogenationFlexible substitution patternsLower overall yield

Mechanistic Insights

  • POCl₃ Chlorination : The reaction proceeds via protonation of hydroxyl groups by POCl₃, followed by nucleophilic displacement with chloride ions.

  • SₙAr Reactivity : Electron-deficient positions 2 and 4 on the pyrido[4,3-d]pyrimidine ring facilitate substitution with nitrogen- or oxygen-based nucleophiles.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Solvent Choice : Dichloromethane and dioxane are preferred for their low boiling points and ease of removal.

  • Catalyst Use : Molecular sieves (4 Å) enhance reaction efficiency in substitution steps.

Emerging Strategies

Recent advances focus on flow chemistry and microwave-assisted synthesis to reduce reaction times and improve selectivity. For example, microwave irradiation in POCl₃-mediated chlorination cuts processing time by 50% .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 4 and 7 are highly susceptible to nucleophilic substitution under basic conditions. This reactivity is exploited to introduce diverse functional groups:

Position Nucleophile Conditions Product Yield References
C4Tertiary amines (e.g., 3,8-diazabicyclo[3.2.1]octane)POCl₃, DCM, −40°CC4-aminated derivative41%
C7Boronic esters (Suzuki coupling)Pd catalyst, CsF, DMFBiaryl derivatives87%
C2Alcohols (e.g., fluorinated pyrrolizine methanol)SNAr, N-ethylisopropylamineC2-alkoxy derivatives70–85%

Key Observations :

  • The C4 chlorine is preferentially substituted due to its proximity to the electron-withdrawing fluorine atom, enhancing electrophilicity .

  • Steric hindrance at C7 necessitates harsher conditions or transition-metal catalysis for substitution .

Suzuki–Miyaura Cross-Coupling

The C7 chlorine participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl functionalization:

Example Reaction :

text
4,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine + Boronate ester → Pd(PPh₃)₄, CsF, DMF, 80°C → Biaryl-substituted product

Data :

  • Catalyst: PdCl₂(dppf) or Pd(PPh₃)₄

  • Optimal temperature: 80–100°C

  • Yields: 75–90% for electron-deficient aryl boronic esters .

Applications :

  • Used to install naphthalene moieties in KRAS G12D inhibitors (e.g., MRTX1133) .

Reductive Amination and Alkylation

The pyrido[4,3-d]pyrimidine core undergoes reductive modifications to introduce alkyl/amino groups:

Reaction Type Reagents Conditions Outcome References
Reductive aminationNaCNBH₃, formaldehydeMeOH, RTN-Methylation at C3
AlkylationAldehydes, NaBH(OAc)₃DCM, 0°CBenzyl-substituted derivatives

Mechanistic Insight :

  • The NH group in the pyrimidine ring acts as a nucleophile, reacting with aldehydes to form imines, which are reduced to secondary amines .

Halogen Exchange Reactions

Fluorine and chlorine atoms participate in halogen-exchange reactions under metal catalysis:

Example :

text
This compound + KF → CuI, DMF, 120°C → 4-Chloro-7-fluoro-8-fluoropyrido[4,3-d]pyrimidine

Key Parameters :

  • Catalyst: CuI or Pd₂(dba)₃

  • Selectivity: Fluorine typically remains inert due to strong C–F bonds .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening .

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. It has been studied for its ability to inhibit specific enzymes and receptors, particularly in cancer research. Notably, 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine has shown promise as an inhibitor of the KRAS protein, which is often mutated in various malignancies. Its binding affinity for mutant forms of KRAS suggests that it could be developed into a targeted therapy for cancers driven by this mutation .

Case Study: KRAS Inhibition
Recent studies have demonstrated that this compound can effectively bind to mutant forms of KRAS, modulating pathways associated with tumor growth and proliferation. For instance, it has been reported that the compound interacts with KRAS G12D, demonstrating selectivity that could lead to advancements in targeted cancer therapies .

Biological Studies

Researchers utilize this compound to explore its interactions with biological molecules. Its mechanism of action involves binding to target proteins and altering their activity. This property is crucial for understanding its therapeutic potential and developing new treatments for diseases linked to dysregulated protein functions .

Mechanism of Action
The compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to significant biological effects, making it a valuable tool in pharmacological research aimed at elucidating disease mechanisms .

Materials Science

In addition to its pharmaceutical applications, this compound is explored in materials science for developing advanced materials with unique properties such as high thermal stability and specific electronic characteristics. Its structural features may contribute to innovative applications in electronic devices and sensors .

Agricultural Chemistry

The compound's biological activity suggests potential applications in agrochemicals for pest control and growth regulation. Its reactivity can be harnessed to develop new formulations that enhance crop protection strategies while minimizing environmental impact .

Comparative Data Table

Application AreaKey FocusNotable Findings
Medicinal ChemistryCancer therapy targeting KRASEffective binding to mutant KRAS proteins
Biological StudiesProtein interaction studiesModulates enzyme activity affecting tumors
Materials ScienceDevelopment of advanced materialsHigh thermal stability and electronic properties
Agricultural ChemistryAgrochemical formulationsPotential for pest control and growth regulation

Mechanism of Action

The mechanism of action of 4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrido[4,3-d]pyrimidine derivatives vary in substituent patterns and electronic properties, impacting their reactivity and biological activity. Below is a comparison with structurally related analogs:

Compound Substituents Molecular Weight (g/mol) HOMO-LUMO Gap (kcal/mol) Key Properties/Applications Reference
4,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidine 4-Cl, 7-Cl, 8-F 218.01 Not reported LYMTAC synthesis; high electrophilicity
5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one 5-Cl, 7-Cl, 8-F, 2-SCH₃ 280.11 Not reported Intermediate for kinase inhibitors
7-(8-Chloronaphthalen-1-yl)-8-fluoro-4-(piperazin-1-yl)pyrido[4,3-d]pyrimidine 7-Aryl, 8-F, 4-piperazinyl 507.00 Not reported Anticancer candidate; targets kinases
Pyrazolo[4,3-d]pyrimidines Varies (e.g., 3-methyl, 5-SCH₃) 200–300 1.437 (narrow range) Antiviral potential; low cytotoxicity

Key Observations :

  • Electronic Profiles : Pyrazolo[4,3-d]pyrimidines exhibit narrow HOMO-LUMO gaps (~1.44 kcal/mol), suggesting similar reactivities and stability under physiological conditions . In contrast, pyrido[4,3-d]pyrimidines with halogen substituents (e.g., Cl, F) are more electrophilic, favoring nucleophilic substitutions .
  • Biological Activity : Pyrido[4,3-d]pyrimidines with bulky substituents (e.g., naphthalene in ) show kinase inhibition, whereas pyrazolo analogs lack anticancer activity due to missing NH groups critical for kinase binding .

Contrasts :

  • Halogenation (Cl, F) in pyrido derivatives enhances metabolic stability and target engagement compared to non-halogenated pyrazolo systems .

Biological Activity

4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of pyrido[4,3-d]pyrimidine derivatives, including this compound, primarily involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases.

1. Dihydrofolate Reductase (DHFR) Inhibition

  • DHFR is crucial for DNA synthesis as it catalyzes the conversion of dihydrofolate to tetrahydrofolate. Inhibiting this enzyme disrupts DNA replication and repair processes, leading to cell death, particularly in rapidly dividing cancer cells .
  • Compounds similar to this compound have shown high affinity towards DHFR, making them potential candidates for cancer therapies .

2. Kinase Inhibition

  • Pyrido[4,3-d]pyrimidines are also known to inhibit various kinases involved in cell signaling pathways. These include:
    • Tyrosine Kinases: Such as the transforming protein Abl and others implicated in tumor progression.
    • Mitogen-Activated Protein Kinases (MAPKs): Important in cellular responses to growth signals .

Therapeutic Potential

The therapeutic applications of this compound and its derivatives have been explored in several studies:

Table 1: Summary of Biological Activities

Compound NameTarget Enzyme/PathwayActivity DescriptionReference
This compoundDihydrofolate Reductase (DHFR)High-affinity inhibitor leading to reduced DNA synthesis
Related Pyrido CompoundsVarious Kinases (Abl, MAPK)Inhibitory effects on signaling pathways in cancer cells
TAK-733MEK/ERK PathwayPotent activity against melanoma cell lines

Case Studies

Several studies have highlighted the efficacy of pyrido[4,3-d]pyrimidine derivatives in preclinical models:

  • Inhibition of Tumor Growth
    • A study demonstrated that a derivative of pyrido[4,3-d]pyrimidine effectively inhibited tumor growth in xenograft models by targeting DHFR and disrupting nucleotide synthesis pathways .
  • Selectivity for Cancer Cells
    • Research indicated that certain modifications to the pyrido structure enhanced selectivity for cancerous cells over normal cells. This was attributed to differential expression levels of target enzymes like DHFR in tumor tissues compared to healthy tissues .
  • Combination Therapies
    • The potential for combining this compound with other therapeutic agents has also been explored. For example, when used alongside traditional chemotherapeutics, it showed synergistic effects that enhanced overall treatment efficacy against specific cancer types .

Q & A

Q. What are the key synthetic routes for 4,7-dichloro-8-fluoropyrido[4,3-d]pyrimidine and its derivatives?

A common method involves nucleophilic substitution reactions. For example, 2,4,7-trichloro-8-fluoropyrido[4,3-d]pyrimidine reacts with amines like (R)-3-methylpiperidin-3-ol hydrochloride in acetonitrile using DIPEA as a base at 0°C under nitrogen, yielding substituted derivatives . Another route employs hydrazine hydrate or phenylhydrazine to form pyrido[4,3-d]pyrimidine derivatives via cyclization, confirmed by IR (absence of C≡N bands) and NMR (characteristic NH/aromatic signals) .

Q. How is structural characterization performed for this compound class?

Key techniques include:

  • IR spectroscopy : Detects functional groups (e.g., C=O at 1659–1690 cm⁻¹, NH/NH₂ at 3105–3410 cm⁻¹) .
  • ¹H NMR : Identifies substituents (e.g., singlet at δ 5.46 for CH protons, aromatic multiplets at δ 7.29–7.62) .
  • Elemental analysis : Validates molecular composition .

Q. What preliminary biological screening methods are used?

Antimicrobial activity is assessed via inhibition zone diameter (IZD) against pathogens like Staphylococcus aureus and Candida albicans at concentrations of 50–200 µg/mL . Activity is often moderate, suggesting further derivatization for optimization .

Advanced Research Questions

Q. What mechanistic insights govern the synthesis of pyrido[4,3-d]pyrimidines?

The Staudinger/aza-Wittig reaction is critical. For example, 5-acyl-4-(β-azidoalkyl)pyrimidines undergo intramolecular cyclization with PPh₃ in refluxing methanol, forming pyrido[4,3-d]pyrimidine-2-ones. Reaction efficiency depends on carbonyl electrophilicity and steric factors, with yields up to 83% . Incomplete conversion in THF (45% yield) highlights solvent-dependent reactivity .

Q. How can reaction conditions be optimized for high-yield synthesis?

  • Solvent selection : Methanol outperforms THF in cyclization reactions due to better intermediate stability .
  • Catalyst/base choice : DIPEA in acetonitrile facilitates nucleophilic substitution at 0°C without side reactions .
  • Temperature control : Reflux conditions (e.g., 5.5–8 hours in methanol) ensure complete conversion .

Q. What strategies address contradictions in bioactivity data?

Discrepancies in antimicrobial results (e.g., varying IZD across compounds 4a, 8a, 8b, 12) may arise from:

  • Structural variations : Electron-withdrawing groups (e.g., Cl, F) enhance membrane penetration .
  • Assay conditions : Standardizing inoculum size and solvent (DMSO vs. aqueous) improves reproducibility .

Q. How are pyrido[4,3-d]pyrimidines applied in medicinal chemistry?

Derivatives serve as kinase inhibitor intermediates. For example, antitumor agents are synthesized via aza-Wittig reactions and evaluated via MTT assays against cancer cell lines (e.g., MCF-7, PC3), with IC₅₀ values guiding structure-activity relationships .

Methodological Considerations

Q. What analytical challenges arise in purity assessment?

  • Byproduct formation : Hydrazine-mediated reactions may yield intermediates (e.g., aziridines), detectable via LC-MS .
  • Solubility issues : Hydrophobic derivatives require HPLC with C18 columns and acetonitrile/water gradients .

Q. How are computational tools integrated into research?

  • Docking studies : Predict binding affinity to targets like EGFR or CDK2 using PyMol or AutoDock .
  • DFT calculations : Optimize transition states for cyclization reactions, correlating with experimental yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.